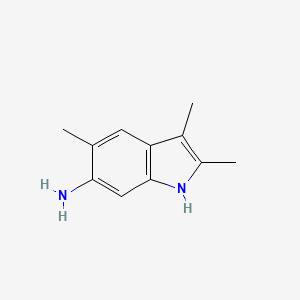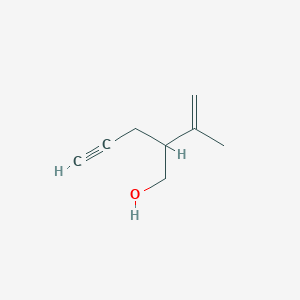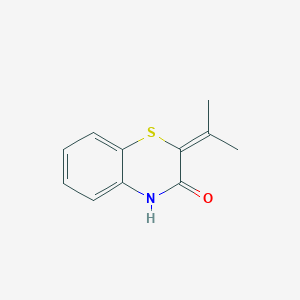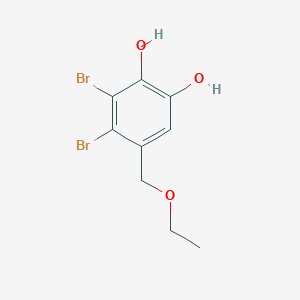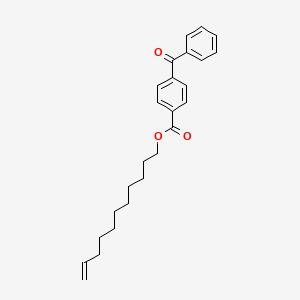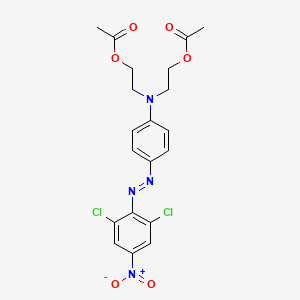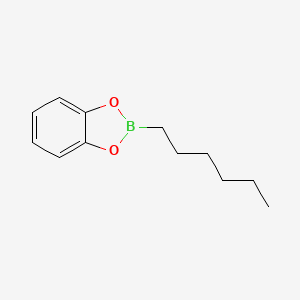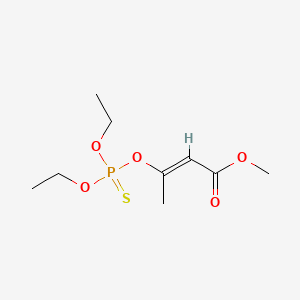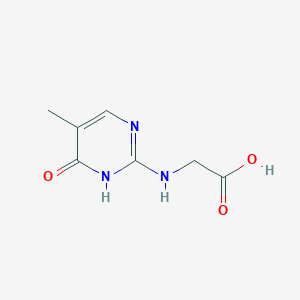
N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine is a compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine can be achieved through various methods. One efficient approach involves the Biginelli reaction, which is a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst. A green and cost-effective method uses Montmorillonite-KSF as a reusable and heterogeneous catalyst under solvent-free conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and solvent-free conditions also makes the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the glycine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrimidine ring.
Major Products
The major products formed from these reactions include various substituted pyrimidinones, which can have enhanced biological activities. For example, the oxidation of this compound can yield N-(5-Methyl-6-hydroxy-1,6-dihydropyrimidin-2-yl)glycine .
Scientific Research Applications
N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential cytotoxic activity against various cancer cell lines.
Medicine: It is explored for its potential use in drug development, particularly for its anticancer properties.
Mechanism of Action
The mechanism of action of N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of cancer cells by interfering with their metabolic pathways . Molecular docking studies have provided insights into its binding mode and interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine include:
- N-(6-amino-3-methyl-5-nitroso-4-oxo-3,4-dihydropyrimidin-2-yl)glycine
- N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydro-4-pyrimidinecarboxamide
- 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitriles
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique biological activities. Its glycine moiety allows for interactions with a broader range of biological targets, making it a versatile compound in medicinal chemistry.
Properties
CAS No. |
55684-46-3 |
|---|---|
Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-[(5-methyl-6-oxo-1H-pyrimidin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C7H9N3O3/c1-4-2-8-7(10-6(4)13)9-3-5(11)12/h2H,3H2,1H3,(H,11,12)(H2,8,9,10,13) |
InChI Key |
FLADHHOENGVJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(NC1=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



